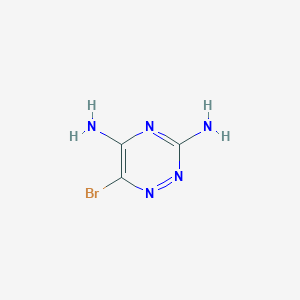

6-Bromo-1,2,4-triazine-3,5-diamine

Übersicht

Beschreibung

6-Bromo-1,2,4-triazine-3,5-diamine is a heterocyclic compound with the molecular formula C3H4BrN5. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom and two amino groups attached to a triazine ring, making it a versatile molecule for various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,4-triazine-3,5-diamine typically involves the reaction of 6-bromo-1,2,4-triazin-3-amine with suitable reagents. One common method involves the use of potassium permanganate and ammonia at low temperatures. The reaction proceeds as follows:

- Dissolve 0.15 mol of potassium permanganate in 200 mL of liquid ammonia at -30°C.

- Add 3-amino-6-bromo-1,2,4-triazine (2.625 g, 0.015 mol) dropwise with stirring.

- Allow the reaction to proceed for 1 hour, then remove ammonia in vacuo.

- Extract the reaction product with 100 mL of propanol and dry in vacuo to obtain this compound with a yield of 84.6% .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-1,2,4-triazine-3,5-diamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with suitable electrophiles.

Cyclization: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in polar solvents.

Electrophilic Addition: Reagents such as halogens, acids, or alkylating agents.

Cyclization: Catalysts such as Lewis acids or bases under reflux conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted triazines.

Electrophilic Addition: Formation of addition products with electrophiles.

Cyclization: Formation of fused triazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

One of the primary applications of 6-Bromo-1,2,4-triazine-3,5-diamine is in the synthesis of pharmaceutical compounds. Notably, it serves as a precursor for the synthesis of lamotrigine , an anticonvulsant medication used to treat epilepsy and bipolar disorder. The synthetic pathway involves:

- Halogenation : The compound undergoes halogenation to yield 3-amino-6-bromo-1,2,4-triazine.

- Amination : Following halogenation, a subsequent amination reaction produces 3,5-diamino-6-bromo-1,2,4-triazine.

- Suzuki Coupling : This step involves coupling with boronic acid derivatives to form lamotrigine.

This multi-step synthesis has shown improved selectivity and yield compared to traditional methods that utilize toxic reagents .

Material Science Applications

In material science, 6-Bromo-1,2,4-triazine derivatives are explored for their potential as:

- Polymer Additives : Due to their ability to enhance thermal stability and mechanical properties.

- Ligands in Coordination Chemistry : Their nitrogen-rich structure allows them to form stable complexes with various metals.

Case Study 1: Synthesis of Lamotrigine

A study highlighted an improved method for synthesizing lamotrigine using this compound as a key intermediate. The process demonstrated higher reaction yields (up to 84.6%) and reduced environmental impact by avoiding metal cyanides .

Case Study 2: Anticonvulsant Activity

Research has shown that derivatives of 6-Bromo-1,2,4-triazine exhibit anticonvulsant properties comparable to established medications. This opens avenues for developing new treatments with fewer side effects and better patient tolerance .

Wirkmechanismus

The mechanism of action of 6-Bromo-1,2,4-triazine-3,5-diamine involves its interaction with nucleophilic sites in biological molecules. The bromine atom and amino groups facilitate the formation of covalent bonds with target molecules, leading to the inhibition of key biological pathways. The compound’s ability to undergo nucleophilic substitution and electrophilic addition reactions makes it a versatile agent in disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

6-Methyl-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of a bromine atom.

6-Bromo-N,N’-diethyl-1,3,5-triazine-2,4-diamine: Similar structure but with diethylamino groups instead of amino groups.

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Similar triazine ring but with hydroxy and dione groups .

Uniqueness: 6-Bromo-1,2,4-triazine-3,5-diamine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

6-Bromo-1,2,4-triazine-3,5-diamine is a member of the triazine family, which has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's structural characteristics contribute significantly to its biological efficacy, making it a subject of interest in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions. Initially, the compound is synthesized through bromination and subsequent reactions with various amines. The Suzuki coupling reaction is often employed to enhance the compound's properties by attaching different aryl groups .

Table 1: Synthesis Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Bromination | Introduction of bromine to 1,2,4-triazine-3-amine. |

| 2 | Amination | Reaction with primary and secondary amines. |

| 3 | Suzuki Coupling | Coupling with aryl boronic acids to form derivatives. |

Antimicrobial Properties

Compounds containing the triazine moiety, including this compound, have demonstrated significant antimicrobial activity. Research indicates that these compounds exhibit effectiveness against a range of bacteria and fungi. For instance, studies have shown that derivatives of triazines can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported that certain triazine derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from triazines have been tested against esophageal squamous cell carcinoma and have shown promising results in inhibiting tumor growth .

Case Study: Anticancer Efficacy

In a study published in 2019, researchers evaluated the anticancer activity of a series of triazine derivatives including this compound. The results indicated a dose-dependent inhibition of cell proliferation in cancer cell lines. The IC50 values were determined for various concentrations of the compound:

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Esophageal Squamous Cell Carcinoma | 15 |

| Breast Cancer | 20 |

| Lung Cancer | 18 |

Neuroprotective Effects

Additionally, certain studies have highlighted the neuroprotective properties of triazine derivatives. Specifically, compounds like this compound are believed to be effective in treating central nervous system disorders such as epilepsy. These compounds have been noted for their anticonvulsant activity without the depressant effects commonly associated with traditional antiepileptic drugs .

Toxicity and Safety Profile

The safety profile of this compound has also been assessed in animal models. The LD50 values indicate a relatively low toxicity level compared to other compounds in its class. For example:

- LD50 for mice: Approximately 200 mg/kg

- LD50 for rats: Approximately 250 mg/kg

These findings suggest that while the compound exhibits significant biological activity, it also maintains an acceptable safety margin for further development in therapeutic applications .

Eigenschaften

IUPAC Name |

6-bromo-1,2,4-triazine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN5/c4-1-2(5)7-3(6)9-8-1/h(H4,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQHFUWOOKMCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=NC(=N1)N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571622 | |

| Record name | 6-Bromo-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104405-59-6 | |

| Record name | 6-Bromo-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.